3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1146080-58-1
Cat. No.: VC3254001
Molecular Formula: C21H30N2O5
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146080-58-1 |
|---|---|
| Molecular Formula | C21H30N2O5 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | tert-butyl 3-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3 |
| Standard InChI Key | KSWCMTWQECVWTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structure
Molecular Identification
3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a well-defined chemical entity with specific identifiers that distinguish it from other related compounds. The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1146080-58-1 |
| Molecular Formula | C21H30N2O5 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | tert-butyl 3-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3 |
| Standard InChIKey | KSWCMTWQECVWTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3 |
| PubChem Compound ID | 45786574 |
The molecular structure contains several key functional groups that contribute to its chemical behavior and potential biological activity.
Structural Characteristics
The compound features a complex structure with multiple functional groups arranged in a specific spatial configuration. Key structural elements include:
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A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1
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A phenoxy linkage at position 3 of the piperidine ring
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A morpholine-4-carbonyl group at position 2 of the phenyl ring
This architectural arrangement creates a molecule with specific electronic and steric properties that influence its reactivity patterns and interaction capabilities with biological systems.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound is governed by its functional groups:
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The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen and can be cleaved under acidic conditions
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The morpholine group can participate in various reactions typical of tertiary amines
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The carbonyl group adjacent to the morpholine ring is susceptible to nucleophilic attack
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The phenoxy linkage provides stability and serves as a spacer between the piperidine and the morpholine-carbonyl moieties
These reactive sites make the compound versatile for further synthetic modifications, particularly in medicinal chemistry applications.
Synthesis and Preparation Methods
Purification Techniques
Purification of 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically employs standard techniques in organic chemistry:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvent combinations
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Preparative HPLC for final purification when high purity is required
These purification methods ensure that the compound meets the required purity standards (typically ≥95%) for research applications .
Biological Activity and Applications
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Chemenu | CM163861 | tert-butyl 3-(2-(morpholine-4-carbonyl)phenoxy)piperidine-1-carboxylate 95% | 1g | $513 | 2021-12-16 |
| Crysdot | CD11346862 | 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester 95+% | 1g | $544 | 2021-12-16 |
The price point (>$500 per gram) positions this compound as a specialty research chemical rather than a bulk industrial compound .
Comparative Analysis with Structural Analogs
Positional Isomers
Structural analogs of 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester with variations in substituent positions demonstrate how small structural changes can impact properties and potential applications. Key analogs include:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester | 1146080-58-1 | C21H30N2O5 | 390.5 g/mol | Reference compound |
| 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester | 1146080-02-5 | C21H30N2O5 | 390.5 g/mol | Substituent at position 4 of piperidine ring |
| 3-[4-(Morpholine-4-carbonyl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester | 1146080-07-0 | C22H32N2O5 | 404.5 g/mol | Additional methyl spacer and carbonyl at position 4 of phenyl ring |
These structural variations can significantly affect physicochemical properties, binding affinities, and biological activities, highlighting the importance of precise structural control in medicinal chemistry.
Functional Group Modifications
The presence of multiple functional groups in 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester allows for various modifications that can fine-tune its properties:
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Replacement of the tert-butyloxycarbonyl (Boc) group with other protecting groups
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Substitution of the morpholine ring with other heterocycles
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Modification of the phenoxy linkage
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Introduction of additional substituents on the phenyl ring
These modifications create a chemical space around the core structure that can be explored for specific applications and structure-activity relationships .
Research Findings and Future Directions
Future Research Opportunities
Several promising avenues for future research involving 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester can be identified:
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Detailed structure-activity relationship studies to determine the impact of structural variations on biological activity
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Exploration of its potential as a scaffold for developing more targeted therapeutic agents
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Investigation of its binding properties with specific biological targets
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Development of more efficient synthetic routes to facilitate larger-scale production
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Comprehensive physicochemical characterization to better understand its properties and behavior in biological systems
The compound's complex structure with multiple functional groups makes it an interesting candidate for further exploration in medicinal chemistry and related fields .
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